molecular formula C20H17F2N3O2S B2567452 N'-(3-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide CAS No. 895804-02-1

N'-(3-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide

Cat. No.: B2567452
CAS No.: 895804-02-1
M. Wt: 401.43
InChI Key: MOADSNKIZSAYIL-UHFFFAOYSA-N
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Description

This compound features a bifunctional ethanediamide (oxamide) core, with one arm substituted by a 3-fluorophenyl group and the other connected to a 4-methyl-1,3-thiazole ring bearing a second 3-fluorophenyl substituent.

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2S/c1-12-17(28-20(24-12)13-4-2-5-14(21)10-13)8-9-23-18(26)19(27)25-16-7-3-6-15(22)11-16/h2-7,10-11H,8-9H2,1H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOADSNKIZSAYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide typically involves multiple steps. One common method involves the Hantzsch thiazole synthesis, where a substituted thiourea reacts with α-halo ketones in the presence of a green solvent like ethanol . The reaction conditions often include refluxing the mixture to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-(3-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N’-(3-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N’-(3-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s fluorophenyl groups and thiazole ring are likely involved in binding to these targets, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

2.1. Thiazole-Containing Analogs
  • N-(3-Chloro-4-Methylphenyl)-N′-{2-[2-(4-Methoxyphenyl)-6-Methyl[1,3]Thiazolo[3,2-b][1,2,4]Triazol-5-yl]Ethyl}Ethanediamide ():

    • Structural Similarities : Contains a thiazolo-triazol system and ethanediamide linker.
    • Key Differences : Substituted with chloro-methylphenyl and methoxyphenyl groups instead of fluorophenyl moieties.
    • Functional Implications : The chloro and methoxy groups may alter electronic properties and bioavailability compared to fluorine .
  • 2-{[4-Ethyl-5-(2-Thienylmethyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3-Fluoro-4-Methylphenyl)Acetamide ():

    • Structural Similarities : Features a thioether-linked triazole and fluorinated aromatic group.
    • Key Differences : Lacks the thiazole ring and ethanediamide core.
    • Functional Implications : The thienylmethyl group may enhance lipophilicity, impacting membrane permeability .
2.2. Fluorinated Aromatic Compounds
  • Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide) (): Structural Similarities: Contains a trifluoromethylbenzamide group and aromatic substitution. Key Differences: Uses a benzamide scaffold instead of ethanediamide.
  • Thifluzamide (N-(2,6-Dibromo-4-(Trifluoromethoxy)Phenyl)-2-Methyl-4-Trifluoromethyl-5-Thiazolecarboxamide) ():

    • Structural Similarities : Shares a thiazolecarboxamide backbone and halogenated aromatic groups.
    • Key Differences : Bromine and trifluoromethoxy substituents dominate, differing from the target’s fluorine and methyl groups.
    • Functional Implications : Thifluzamide’s success as a fungicide highlights the importance of halogen-thiazole hybrids .
2.3. Ethanediamide (Oxamide) Derivatives
  • N-(2,6-Dichloro-4-Trifluoromethyl)Phenyl-N’-(1-Phenyl-Ethylidene) Hydrazines ():
    • Structural Similarities : Employs hydrazine-based linkers akin to ethanediamide.
    • Key Differences : Dichloro-trifluoromethylphenyl substituents and ethylidene hydrazines instead of thiazole-fluorophenyl systems.
    • Functional Implications : Hydrazine derivatives are often explored for antimicrobial activity, suggesting a possible avenue for the target compound .

Comparative Data Table

Compound Name / Evidence ID Core Structure Key Substituents Potential Applications
Target Compound Ethanediamide + thiazole 3-Fluorophenyl, methyl Medicinal/Agrochemical
Thiazolo-triazol Chloro-methylphenyl, methoxyphenyl Antifungal/Pharmaceutical
Triazole-thioether Thienylmethyl, fluoro-methylphenyl Antimicrobial
Flutolanil Benzamide Trifluoromethyl, isopropoxyphenyl Fungicide
Thifluzamide Thiazolecarboxamide Bromine, trifluoromethoxy Fungicide

Research Findings and Implications

  • Bioactivity Predictions : Fluorine’s electron-withdrawing nature may enhance binding to biological targets (e.g., enzymes or receptors), as seen in flutolanil and thifluzamide .

Biological Activity

N'-(3-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Fluorophenyl groups : Known for enhancing lipophilicity and biological activity.
  • Thiazole ring : Often associated with antimicrobial and anti-inflammatory properties.
  • Ethanediamide backbone : Imparts stability and facilitates interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity

In studies evaluating the antimicrobial properties of thiazole derivatives, compounds similar to this compound have demonstrated significant inhibitory effects against a range of bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For instance, thiazole derivatives are often evaluated for urease inhibition, which is crucial in treating conditions like urinary tract infections. Preliminary findings suggest that this compound may exhibit competitive inhibition against urease, with IC50 values comparable to known inhibitors.

3. Cytotoxicity

Cytotoxic assays have shown that compounds with similar structural motifs can induce apoptosis in cancer cell lines. The presence of fluorine atoms is believed to enhance the interaction with cellular targets, leading to increased cytotoxic effects.

The biological effects of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells.
  • Inhibition of Key Enzymes : Disrupts metabolic pathways critical for cell survival.
  • Modulation of Signaling Pathways : Affects pathways involved in cell proliferation and apoptosis.

Case Studies

Several studies have focused on the biological evaluation of thiazole derivatives:

  • Urease Inhibition Study : A derivative exhibited an IC50 value of 0.0019 ± 0.0011 µM against jack bean urease, significantly outperforming standard inhibitors such as thiourea (IC50 = 4.7455 ± 0.0545 µM) .
  • Cytotoxicity in Cancer Cells : Research demonstrated that a structurally similar compound induced apoptosis in breast cancer cell lines with an IC50 value of approximately 10 µM .

Data Summary

Activity TypeObserved EffectIC50 ValueReference
Urease InhibitionCompetitive inhibition0.0019 ± 0.0011 µM
CytotoxicityInduced apoptosis~10 µM
Antimicrobial ActivitySignificant bacterial inhibitionVaries by strainGeneral findings

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